5-amino-N'-[(E)-1H-indol-3-ylmethylidene]-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features an indole moiety, a triazole ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a triazole hydrazide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Indole-3-carboxaldehyde and 1H-1,2,4-triazole-3-carbohydrazide.
Reaction: The condensation reaction is carried out in the presence of a suitable catalyst, often under reflux conditions.
Purification: The product is purified using recrystallization techniques, typically from ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE exerts its effects involves its interaction with biological macromolecules. The indole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the triazole ring can form coordination complexes with metal ions, which may enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.
1H-1,2,4-Triazole-3-thiol: Shares the triazole ring but differs in functional groups.
Uniqueness
5-AMINO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of an indole moiety and a triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C12H11N7O |
---|---|
Molecular Weight |
269.26 g/mol |
IUPAC Name |
3-amino-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C12H11N7O/c13-12-16-10(17-19-12)11(20)18-15-6-7-5-14-9-4-2-1-3-8(7)9/h1-6,14H,(H,18,20)(H3,13,16,17,19)/b15-6+ |
InChI Key |
FFONHJGHSIRXOX-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=NC(=NN3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=NC(=NN3)N |
Origin of Product |
United States |
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